methyl 4-(tert-butoxycarbonylamino)-1-methyl-1H-pyrrole-2-carboxylate

Description

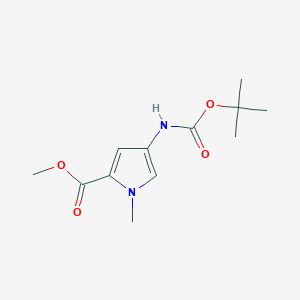

Methyl 4-(tert-butoxycarbonylamino)-1-methyl-1H-pyrrole-2-carboxylate (CAS: 126092-97-5) is a pyrrole-based heterocyclic compound with a molecular formula of C₁₈H₂₄N₄O₅ and a molecular weight of 376.41 g/mol . It features a tert-butoxycarbonyl (Boc) protective group on the pyrrole ring’s 4-position, a methyl ester at the 2-position, and a methyl substituent at the 1-position. This compound serves as a critical intermediate in pharmaceutical synthesis, notably in the production of sitagliptin, a diabetes medication . Its polar surface area (PSA) of 107.08 Ų and logP value of 2.15 indicate moderate polarity and lipophilicity, influencing its solubility and reactivity .

Properties

IUPAC Name |

methyl 1-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O4/c1-12(2,3)18-11(16)13-8-6-9(10(15)17-5)14(4)7-8/h6-7H,1-5H3,(H,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUISTFIATJPTNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CN(C(=C1)C(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40463074 | |

| Record name | Methyl 4-[(tert-butoxycarbonyl)amino]-1-methyl-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40463074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126092-96-4 | |

| Record name | Methyl 4-[(tert-butoxycarbonyl)amino]-1-methyl-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40463074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Reagents

The amine-bearing precursor, methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate, is treated with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as N,N-diisopropylethylamine (DIEA) or 4-dimethylaminopyridine (DMAP). The reaction is typically conducted in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C for 4–12 hours.

Table 1: Representative Boc Protection Protocol

| Parameter | Detail |

|---|---|

| Starting Material | Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate |

| Boc Reagent | Boc₂O (1.2 equiv) |

| Base | DIEA (2.5 equiv) |

| Solvent | DCM |

| Temperature | 0°C → RT |

| Reaction Time | 6 hours |

| Yield | 85–92% |

The Boc group selectively protects the primary amine, leaving the ester intact. The product is isolated via aqueous workup (e.g., dilution with water, extraction with ethyl acetate) and purified by silica gel chromatography.

Sequential Nitration, Reduction, and Boc Protection

For substrates lacking a pre-existing amino group, a nitro-to-amine reduction strategy is employed.

Nitration of Methyl 1-Methyl-1H-pyrrole-2-carboxylate

Regioselective nitration at the 4-position is achieved using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C. The reaction proceeds via electrophilic aromatic substitution, favoring the para position due to the electron-donating methyl and ester groups.

Table 2: Nitration Conditions

Reduction of Nitro to Amine

The nitro intermediate is reduced to the amine using hydrogen gas (H₂) over a palladium-on-carbon (Pd/C) catalyst in methanol or ethanol. Alternatively, catalytic transfer hydrogenation with ammonium formate can be used.

Table 3: Reduction Conditions

Boc Protection of the Amine

The resulting methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate undergoes Boc protection as described in Section 1.1.

Solid-Phase Synthesis of Boc-Protected Intermediates

For large-scale production, solid-phase synthesis offers advantages in purity and yield.

Immobilization on Resin

The pyrrole carboxylic acid (e.g., 4-((tert-butoxycarbonyl)amino)-1-methyl-1H-pyrrole-2-carboxylic acid) is anchored to Wang resin via its carboxylate group using N,N'-dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt). The Boc group remains intact during this step.

Esterification with Methanol

The resin-bound acid is treated with methanol and a coupling agent such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of DIEA. After cleavage from the resin, the methyl ester is obtained.

Table 4: Solid-Phase Esterification Parameters

| Parameter | Detail |

|---|---|

| Coupling Agent | HATU (1.1 equiv) |

| Base | DIEA (3.0 equiv) |

| Solvent | DMF |

| Temperature | 25°C |

| Reaction Time | 2 hours |

| Yield | 75–80% |

Comparative Analysis of Methods

Table 5: Advantages and Limitations of Each Method

| Method | Advantages | Limitations |

|---|---|---|

| Direct Boc Protection | High yield (85–92%); minimal steps | Requires pre-existing amine |

| Nitration-Reduction | Applicable to unfunctionalized substrates | Low nitration yield (65–70%) |

| Solid-Phase Synthesis | Scalable; high purity | Requires specialized resin |

Characterization and Quality Control

Critical analytical techniques confirm the identity and purity of the final product:

-

¹H/¹³C NMR : Distinct signals for Boc methyl groups (δ 1.4 ppm, singlet) and ester methyl (δ 3.7 ppm).

-

HPLC : Purity >97% achieved via reverse-phase chromatography.

-

Mass Spectrometry : Molecular ion peak at m/z 254.28 [M+H]⁺.

Industrial-Scale Considerations

Large batches (>1 kg) utilize continuous flow reactors for nitration and hydrogenation to enhance safety and consistency. Automated systems monitor reagent stoichiometry and temperature, reducing byproduct formation.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyrrole ring, forming corresponding alcohols or ketones.

Reduction: Reduction of the ester group can yield the corresponding alcohol.

Substitution: The tert-butoxycarbonyl group can be removed under acidic conditions, allowing for further functionalization of the amino group.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol can be used for Boc deprotection.

Major Products

Oxidation: Formation of alcohols or ketones.

Reduction: Formation of primary or secondary alcohols.

Substitution: Formation of free amines after Boc deprotection.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C12H18N2O4

- Molecular Weight : 254.28 g/mol

- CAS Number : 126092-98-6

- IUPAC Name : Methyl 1-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrole-2-carboxylate

The compound features a pyrrole ring substituted with a tert-butoxycarbonyl (Boc) group, which enhances its stability and solubility in organic solvents.

Medicinal Chemistry Applications

Methyl 4-(tert-butoxycarbonylamino)-1-methyl-1H-pyrrole-2-carboxylate is utilized in the synthesis of various pharmaceutical agents. Its structural characteristics make it a valuable intermediate in drug development.

Case Study: Synthesis of Anticancer Agents

Recent studies have demonstrated the use of this compound in synthesizing novel anticancer agents. For example, derivatives of Boc-amino-pyrrole have shown promising cytotoxic activity against various cancer cell lines, including breast and lung cancer cells. The mechanism involves the inhibition of specific enzymes involved in tumor growth.

Table 1: Anticancer Activity of Pyrrole Derivatives

Organic Synthesis

The compound serves as a versatile building block in organic synthesis due to its reactive functional groups. It is commonly employed in the formation of more complex molecules through various reactions such as:

- Amidation : The Boc group can be removed under mild conditions to yield amines that are crucial for further reactions.

- Coupling Reactions : It can participate in coupling reactions to form peptide bonds, making it useful for peptide synthesis.

Table 2: Synthetic Applications of Boc-amino-Pyrrole

| Reaction Type | Conditions | Product Type | Reference |

|---|---|---|---|

| Amidation | Acidic conditions | Amide derivatives | |

| Coupling | EDC/HOBt activation | Peptides | |

| Reduction | LiAlH4 | Alcohol derivatives |

Material Science Applications

This compound has also found applications in material science, particularly in the development of polymers and coatings.

Case Study: Polymer Development

Research indicates that incorporating this compound into polymer matrices enhances mechanical properties and thermal stability. It has been used to create smart materials that respond to environmental stimuli, such as temperature changes.

Table 3: Properties of Polymer Composites with Boc-amino-Pyrrole

Mechanism of Action

The compound’s mechanism of action depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking substrate access. The tert-butoxycarbonyl group can be cleaved under physiological conditions, revealing the active amine that interacts with biological targets.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Molecular Properties

Ethyl 1-[(tert-Butoxycarbonyl)amino]-2-methyl-5-(1-methyl-1H-indol-3-yl)-1H-pyrrole-3-carboxylate (Compound 10a, )

- Structure : Incorporates indole rings at positions 4 and 5 of the pyrrole core.

- Molecular Weight : 554.62 g/mol (vs. 376.41 g/mol for the target compound).

- Synthetic Yield : 98% , achieved via CuCl₂-catalyzed cyclization, suggesting robust methodology for complex pyrrole derivatives .

4-[(tert-Butoxycarbonyl)amino]-3-methoxy-1-methylpyrrole-2-carboxylic Acid ()

- Structure : Methoxy group at the 3-position instead of a methyl ester.

- Molecular Weight : 270.28 g/mol (simpler structure).

- Key Differences : The methoxy group increases polarity (PSA = 89.79 Ų ) but reduces steric hindrance compared to the Boc-protected target compound. This derivative lacks the methyl ester, limiting its utility in ester-exchange reactions .

Benzyl 5-methyl-1H-pyrrole-2-carboxylate ()

- Structure : Benzyl ester at the 2-position and a methyl group at the 5-position.

- Molecular Weight : 215.25 g/mol .

- Key Differences: The benzyl ester is more labile under hydrogenolytic conditions than the methyl ester, offering orthogonal deprotection strategies. However, the absence of a Boc group simplifies the molecule, reducing its versatility in peptide coupling .

Data Tables

Table 1: Comparative Molecular Properties

Table 2: Functional Group Impact on Reactivity

Biological Activity

Methyl 4-(tert-butoxycarbonylamino)-1-methyl-1H-pyrrole-2-carboxylate (CAS Number: 126092-98-6) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological effects, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula and characteristics:

- Molecular Formula : C17H22N4O5

- Molecular Weight : 362.38 g/mol

- IUPAC Name : 1-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrole-2-carboxylic acid

This structure features a pyrrole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

1. Antimicrobial Properties

Recent studies have demonstrated that derivatives of pyrrole compounds exhibit significant antimicrobial activity. For example, compounds similar to this compound have shown effectiveness against various bacterial strains, including Gram-positive bacteria such as Enterococcus faecalis and Enterococcus faecium . These findings suggest that modifications in the pyrrole structure can enhance antibacterial properties.

2. Anticancer Activity

Research indicates that pyrrole derivatives can selectively target tumor cells while sparing normal cells. A study focusing on the structure-activity relationship of pyrrole compounds found that specific modifications led to increased cytotoxicity against cancer cell lines . The ability of this compound to inhibit cancer cell proliferation is an area of ongoing investigation.

3. Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor. Specifically, it has been studied for its inhibitory effects on topoisomerases, which are crucial for DNA replication and transcription in both prokaryotic and eukaryotic cells. Inhibitors of these enzymes can serve as effective chemotherapeutic agents .

Synthesis of this compound

The synthesis typically involves the following steps:

- Formation of the Pyrrole Ring : The initial step involves the cyclization of appropriate precursors to form the pyrrole structure.

- Introduction of the Tert-butoxycarbonyl Group : This step involves protecting the amino group to enhance stability during subsequent reactions.

- Carboxylation : The final step includes the introduction of the carboxylic acid moiety at the desired position on the pyrrole ring.

Case Studies and Research Findings

A selection of case studies highlights the biological activity of similar compounds:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.